molecular formula C22H19Cl3N2O2 B12209687 1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B12209687
M. Wt: 449.8 g/mol
InChI Key: ZLBGNIKDQYPBCP-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a carbazole moiety with a chlorinated phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol typically involves multiple steps, including the formation of the carbazole core, chlorination, and subsequent coupling with the phenyl group. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and coupling agents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is unique due to its combination of a carbazole core and chlorinated phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its chemical characteristics, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19Cl3N2O2C_{22}H_{19}Cl_3N_2O_2, with a molecular weight of 449.8 g/mol. The IUPAC name is 1-(5-chloro-2-methoxyanilino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol, indicating a structure that combines a carbazole moiety with a chlorinated phenyl group.

PropertyValue
Molecular FormulaC22H19Cl3N2O2C_{22}H_{19}Cl_3N_2O_2
Molecular Weight449.8 g/mol
IUPAC Name1-(5-chloro-2-methoxyanilino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways. Specific studies have shown that compounds with similar structures can interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and have implications in various diseases.

Anticancer Properties

Research indicates that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that carbazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway and the inhibition of the NF-kB pathway. The presence of chlorinated phenyl groups may enhance these effects by increasing lipophilicity and cellular uptake.

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial activity. In vitro studies have reported varying degrees of antibacterial and antifungal effects against pathogens like Staphylococcus aureus and Candida albicans. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Some studies have highlighted that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, leading to reduced inflammation in models of chronic inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Study : A study published in Cancer Research evaluated a series of carbazole derivatives, including those structurally related to our compound. The results indicated that these compounds could significantly inhibit tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways .
  • Antimicrobial Evaluation : In a comparative study on various chlorinated phenyl derivatives, it was found that certain compounds exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Inflammation Model : A recent investigation into the anti-inflammatory properties showed that derivatives of this class could reduce levels of TNF-alpha in LPS-stimulated macrophages by over 50%, suggesting a promising avenue for therapeutic development in inflammatory diseases .

Properties

Molecular Formula

C22H19Cl3N2O2

Molecular Weight

449.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyanilino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C22H19Cl3N2O2/c1-29-22-7-4-15(25)10-19(22)26-11-16(28)12-27-20-5-2-13(23)8-17(20)18-9-14(24)3-6-21(18)27/h2-10,16,26,28H,11-12H2,1H3

InChI Key

ZLBGNIKDQYPBCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O

Origin of Product

United States

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